molecular formula C8H7ClN2S B1483770 1-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2092563-00-1

1-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B1483770
CAS No.: 2092563-00-1
M. Wt: 198.67 g/mol
InChI Key: MGOAYSQXGGZIGQ-UHFFFAOYSA-N
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Description

1-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H7ClN2S and its molecular weight is 198.67 g/mol. The purity is usually 95%.
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Biological Activity

1-(Chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure. Pyrazole derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this compound, detailing its pharmacological potential, synthesis methods, and research findings.

Chemical Structure and Properties

The compound features a chloromethyl group and a thiophen-3-yl group, which contribute to its unique chemical properties. The presence of the thiophene moiety is particularly significant as it may enhance interactions with biological targets due to its electronic properties.

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer activity. For instance, a study indicated that certain pyrazole compounds demonstrated potent inhibitory effects against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) with IC₅₀ values as low as 0.08 μM . The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been widely documented. Compounds similar to this compound have shown efficacy in reducing inflammation in animal models. For example, a derivative exhibited comparable anti-inflammatory activity to indomethacin in carrageenan-induced edema models .

Antimicrobial Activity

Pyrazole derivatives also demonstrate antimicrobial properties. Studies have reported that certain synthesized pyrazoles possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Cyclocondensation Reaction : This method typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Vilsmeier-Haack Reaction : Used for chloromethylation, this reaction introduces the chloromethyl group into the pyrazole structure.
  • Substitution Reactions : The introduction of thiophenes can be achieved through nucleophilic substitution reactions.

Study on Antitumor Activity

A recent study evaluated a series of pyrazole derivatives for their antitumor activity against MCF-7 cells. Among these, compounds containing thiophene moieties exhibited enhanced potency compared to their non-thiophene counterparts. The study concluded that structural modifications significantly affect biological activity .

Evaluation of Anti-inflammatory Effects

Another investigation focused on assessing the anti-inflammatory effects of various pyrazole derivatives in vivo. Results indicated that certain compounds effectively reduced inflammation markers in treated subjects, highlighting their therapeutic potential .

Data Summary Table

Biological Activity IC₅₀ Value Reference
Anticancer (MCF-7)0.08 μM
Anti-inflammatoryComparable to Indomethacin
AntimicrobialSignificant activity against various strains

Properties

IUPAC Name

1-(chloromethyl)-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c9-6-11-3-1-8(10-11)7-2-4-12-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOAYSQXGGZIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C2=CSC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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